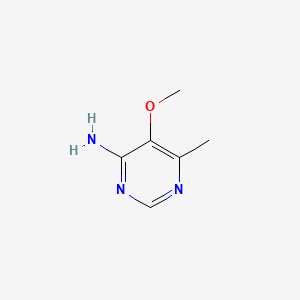
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6
Vue d'ensemble
Description
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is a deuterated derivative of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be beneficial in various analytical and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 typically involves the deuteration of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas in the presence of a catalyst such as palladium on carbon.
Exchange Reactions: Utilizing deuterated solvents and bases to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the quinoline structure while achieving complete deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents.
Reduction: Further reduction to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like platinum or palladium in hydrogenation reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic medications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction kinetics, making it a valuable tool in studying biochemical pathways and drug metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one: The non-deuterated version, commonly used in similar applications.
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Another quinoline derivative with similar structural features.
Quinoline-3-sulfonyl Chloride: A related compound used in different chemical reactions.
Uniqueness
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and studies involving isotopic labeling.
Propriétés
IUPAC Name |
3,3,4,4,6,8-hexadeuterio-7-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSFDWYIBUGNT-NICLLADASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])NC(=O)C(C2([2H])[2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate](/img/structure/B592551.png)

![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)







![Fructose, D-, [3H(G)]](/img/structure/B592566.png)


